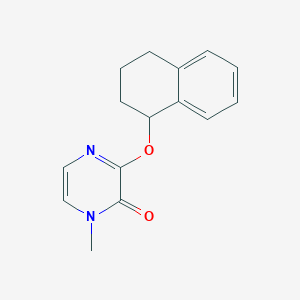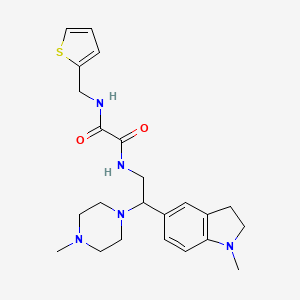
4-cyclopropyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-cyclopropyl-1H-pyrazole-5-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antimicrobial and antitumor agents, as well as insecticides .
Synthesis Analysis
The synthesis of pyrazole derivatives can vary, but typically involves the formation of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a related compound, involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction . Similarly, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized to investigate their antibacterial and antifungal activities, indicating the versatility of the pyrazole core in generating compounds with potential therapeutic effects .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution pattern on the pyrazole ring, such as the presence of a cyclopropyl group, can significantly influence the compound's biological activity and physical properties. X-ray crystallography studies provide detailed insights into the molecular conformation, intermolecular interactions, and crystal packing of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the synthesis of more complex molecules. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with different reagents yielded pyrazolopyrimidines and Schiff bases, which were then evaluated for their antitumor activities . The 1,3-dipolar cycloaddition reaction is another example, used to synthesize substituted pyrazol-3-ylphosphonates and pyrazol-5-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring. These properties are crucial for the compound's biological activity and its potential as a drug candidate. For instance, the thermal stability of a pyrazole derivative was assessed using thermogravimetric analysis, and its nonlinear optical properties were investigated, which could have implications for its use in material science .
Applications De Recherche Scientifique
Organic Synthesis and Characterization
- Yıldırım, Kandemir, and Demir (2005) studied the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, which are structurally related to 4-cyclopropyl-1H-pyrazole-5-carboxamide. They focused on understanding the reaction mechanisms through experimental and theoretical methods (Yıldırım, Kandemir, & Demir, 2005).
- El‐Mekabaty (2014) reviewed the preparation methods and chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, a compound with a similar structure, emphasizing its role as a building block in synthesizing pharmacologically interesting heterocyclic compounds (El‐Mekabaty, 2014).
Anticancer Research
- Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their antiproliferative effects on cancer cells. They specifically studied DNA-binding interactions to understand the antitumor mechanisms of these compounds (Lu et al., 2014).
- Hafez et al. (2013) explored the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, evaluating their antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Agricultural Applications
- Zhao et al. (2017) conducted a study on pyrazole carboxamide derivatives, focusing on their fungicidal and nematocidal activities. This research highlights the potential of such compounds in agriculture (Zhao et al., 2017).
- Wu et al. (2017) designed and synthesized novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating their insecticidal activities against various pests (Wu et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 4-cyclopropyl-1H-pyrazole-5-carboxamide are certain types of fungi and insects . This compound has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is known that similar compounds can inhibit mitochondrial electron transfer by targeting succinate dehydrogenase (sdh) . This inhibition blocks the energy synthesis of the pathogens, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound likely involve the disruption of energy production in the target organisms. By inhibiting SDH, the compound prevents the normal functioning of the citric acid cycle, a crucial biochemical pathway for energy production .
Result of Action
The result of the action of this compound is the death of the target organisms. The compound has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Orientations Futures
Pyrazole-5-carboxamide derivatives, including 4-cyclopropyl-1H-pyrazole-5-carboxamide, have shown promising biological activities, suggesting they could be further explored for potential applications in medicine and agriculture . For instance, they could be used as a precursor structure for the design of new pesticides .
Propriétés
IUPAC Name |
4-cyclopropyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)6-5(3-9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLMTVUBWHQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309456-23-1 |
Source


|
| Record name | 4-cyclopropyl-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


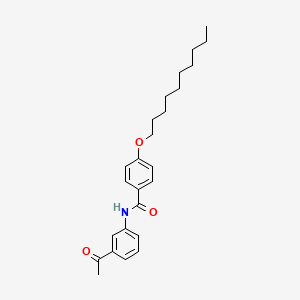
![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)
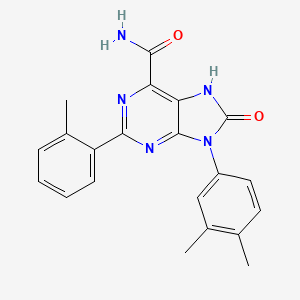
![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)
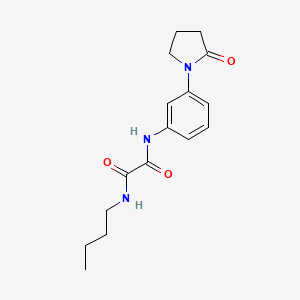
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)


![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)
